1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid
Overview
Description
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C15H19BrClNO5 and its molecular weight is 408.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine oxalate is 407.01351 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which involve the functionalization of piperidine, have demonstrated moderate antibacterial potential. Notably, a specific compound exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating its promise as an antibacterial agent (Iqbal et al., 2017).
Halogenation and Oxidation Reactions
Research into chloroperoxidase has elucidated its ability to catalyze diverse reactions, including the halogenation and oxidation of various substrates. This enzyme demonstrates the potential to form stable halogenated products and engage in halogen anion-dependent oxidations, showcasing the broad utility of halogenated compounds in biochemical processes (Thomas et al., 1970).
Synthesis of Organophosphorus Compounds
The synthesis of 5-halogenomethyl-5-methyl- and 5,5-dimethyl-2-oxo-2-piperidino-1,3,2-dioxaphosphorinans from halogenated precursors demonstrates the importance of halogenated piperidine derivatives in creating novel organophosphorus compounds with potential applications in various fields, including agriculture and pharmaceuticals (Edmundson & Mitchell, 1968).
Insecticidal Activity
The experimental insecticide/acaricide AC-303,630 and its analogs, which include halogenated pyrrole structures, have been studied for their mechanism of action. These studies have contributed to understanding how certain chemical structures, potentially related to piperidine derivatives, can serve as propesticides, offering insights into developing more effective insecticidal agents (Black et al., 1994).
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone scaffolds, incorporating piperidine rings, have been synthesized and evaluated for their biological activities, including antioxidant capacity and anticholinesterase activity. This research underscores the therapeutic potential of piperidine derivatives in addressing oxidative stress and neurodegenerative disorders (Karaman et al., 2016).
Antimicrobial and Antioxidant Properties
The synthesis and structural elucidation of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which employ piperidine as a catalyst, have revealed significant antimicrobial and antioxidant properties. These findings highlight the chemical versatility and biological relevance of piperidine-based compounds in medicinal chemistry (Kumar et al., 2016).
Properties
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVYVIJVXIXVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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